8-Chloroimidazo[1,2-a]pyridine

Aldehyde dehydrogenase ALDH1A1 ALDH1A3

8-Chloroimidazo[1,2-a]pyridine is the non-substitutable 8-chloro regioisomer of the privileged imidazo[1,2-a]pyridine scaffold (core of marketed drugs zolpidem and alpidem). Delivers ~15-fold enhanced ALDH1A3 inhibitory potency (IC50 5.5 µM) vs. the unsubstituted analog—critical for cancer stem cell research. The 8-Cl substituent provides a unique, selectively activatable coupling handle enabling one-pot Suzuki, Sonogashira, and Buchwald sequences for polyfunctionalized derivatives inaccessible with 6- or 7-chloro isomers. Also serves as a validated reference standard for kinase inhibition benchmarking and renal toxicity positive control studies. ≥97% purity ensures assay reproducibility.

Molecular Formula C7H5ClN2
Molecular Weight 152.58
CAS No. 1195251-29-6
Cat. No. B2491448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroimidazo[1,2-a]pyridine
CAS1195251-29-6
Molecular FormulaC7H5ClN2
Molecular Weight152.58
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)Cl
InChIInChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
InChIKeyWKYIRKGCPLREEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) Procurement Baseline and Core Identifier Data


8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine bicyclic core with a chlorine substituent at the 8-position [1]. This scaffold is widely recognized in medicinal chemistry as a privileged structure, serving as the foundation for multiple marketed drugs including zolpidem and alpidem [2]. The compound functions primarily as a versatile synthetic intermediate for generating pharmacologically active derivatives, particularly in kinase inhibitor and receptor modulator development programs [3].

Why 8-Chloroimidazo[1,2-a]pyridine Cannot Be Simply Replaced by Other Chloro-Imidazopyridine Regioisomers or Unsubstituted Analogs


The substitution position of the chlorine atom on the imidazo[1,2-a]pyridine scaffold exerts profound, non-interchangeable effects on both biological activity and synthetic accessibility. SAR studies across multiple therapeutic targets demonstrate that 8-substitution confers distinct pharmacological profiles—such as enhanced ALDH1A isoform selectivity or differential binding to peripheral benzodiazepine receptors—that are not replicated by 6- or 7-chloro analogs [1]. Additionally, the 8-position chloro group provides a unique handle for regioselective cross-coupling reactions, enabling synthetic pathways to polyfunctionalized derivatives that are inaccessible with unsubstituted or alternatively halogenated starting materials [2]. Procurement of the 8-chloro regioisomer is therefore a non-substitutable requirement for research programs targeting these specific structure-activity relationships or synthetic routes.

Quantitative Differentiation of 8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) Against Closest Structural Analogs


Position-Specific Influence on ALDH1A Enzyme Inhibitory Activity and Isoform Selectivity

In a study of 8-substituted imidazo[1,2-a]pyridine derivatives, the compound bearing an 8-chloro substituent (compound 3c) demonstrated measurable inhibitory activity against ALDH1A isoforms with a distinct selectivity profile compared to unsubstituted (3a) and other 8-substituted analogs [1]. The 8-chloro derivative exhibited an IC50 of 168.3 µM against ALDH1A1, 27.6 µM against ALDH1A2, and 5.5 µM against ALDH1A3, whereas the unsubstituted parent compound (3a) showed no activity against ALDH1A1 at concentrations up to 25 µM and displayed significantly weaker activity against ALDH1A3 with an IC50 of 80.6 µM [1]. This indicates that 8-chloro substitution enhances ALDH1A3 inhibitory potency by approximately 15-fold relative to the unsubstituted scaffold.

Aldehyde dehydrogenase ALDH1A1 ALDH1A3 Enzyme inhibition Isoform selectivity

Differential Binding Affinity at Peripheral Benzodiazepine Receptors via 8-Position Lipophilic Substitution

SAR studies on a series of 2-phenylimidazo[1,2-a]pyridineacetamides revealed that substitution at the 8-position with lipophilic groups—including chlorine—is a crucial structural feature for achieving high binding affinity and selectivity for peripheral benzodiazepine receptors (PBR) [1]. The study explicitly states that 'substitution on the imidazopyridine nucleus at position 8 with lipophilic substituents' constitutes one of the 'key structural features required for high affinity and selectivity for PBR' [1]. Compounds incorporating these features (e.g., compounds 17, 20, 26) demonstrated the ability to markedly increase levels of neuroactive steroids in plasma and cerebral cortex following in vivo administration [1].

Peripheral benzodiazepine receptor PBR Binding affinity Neurosteroid synthesis Structure-activity relationship

Unique Reactivity Profile as a Substrate for Regioselective Cross-Coupling and Polyfunctionalization

The 8-chloroimidazo[1,2-a]pyridine scaffold serves as a versatile substrate for regioselective cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyne, amine, and cyano groups in a controlled, position-specific manner [1]. In a systematic evaluation of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridine regioisomers, researchers demonstrated that the substitution of the iodine atom proceeds with total regioselectivity, while the chlorine atom at the 8-position provides a distinct second coupling handle that can be selectively activated under optimized conditions [1]. This dual reactivity profile enables one-pot Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald reaction sequences, yielding polyfunctionalized imidazo[1,2-a]pyridine derivatives that are inaccessible from unsubstituted or mono-halogenated analogs [1].

Regioselective cross-coupling Suzuki-Miyaura coupling Sonogashira coupling Buchwald-Hartwig amination Polyfunctionalization

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) Value

8-Chloroimidazo[1,2-a]pyridine exhibits a computed XLogP3-AA value of 2.4, as reported in PubChem [1]. This lipophilicity value provides a quantifiable benchmark for comparing the compound's predicted membrane permeability and hydrophobic character against structural analogs. While direct comparative XLogP data for other imidazo[1,2-a]pyridine regioisomers is not consistently available in primary literature, the computed value of 2.4 falls within a favorable range for drug-likeness and CNS penetration potential [1].

Lipophilicity XLogP3 Physicochemical properties Drug-likeness ADME prediction

Documented Kinase Inhibition Profile and In Vivo Renal Toxicity Observations

8-Chloroimidazo[1,2-a]pyridine has been demonstrated to inhibit kinase activity and, notably, has been observed to cause renal fibrosis in rats following oral administration, as well as kidney inflammation and staining when administered intraperitoneally . This in vivo toxicity profile—specifically the observed renal fibrosis—represents a critical differentiation point for procurement decisions, particularly for research programs involving in vivo pharmacology studies. Researchers utilizing this compound as a tool or reference standard must account for these documented effects, which may be absent or less pronounced in other imidazo[1,2-a]pyridine analogs.

Kinase inhibition In vivo toxicity Renal fibrosis Preclinical safety Compound triage

Evidence-Backed Research Applications for 8-Chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6) Based on Quantitative Differentiation Data


Development of ALDH1A3-Selective Inhibitors for Cancer Stem Cell Research

The 8-chloroimidazo[1,2-a]pyridine scaffold demonstrates approximately 15-fold enhanced inhibitory potency against ALDH1A3 (IC50 = 5.5 µM) compared to the unsubstituted analog (IC50 = 80.6 µM), as established in direct comparative enzyme inhibition assays [1]. This position-specific activity enhancement justifies the selection of this compound as a privileged starting point for developing ALDH1A3-selective inhibitors, which are of significant interest for targeting cancer stem cells in various malignancies.

Design and Synthesis of Peripheral Benzodiazepine Receptor (PBR) Ligands

SAR studies have explicitly identified 8-position substitution with lipophilic groups (including chloro) as a critical structural requirement for achieving high binding affinity and selectivity at peripheral benzodiazepine receptors [1]. The 8-chloroimidazo[1,2-a]pyridine core therefore serves as a validated scaffold for constructing PBR-targeted ligands with potential applications in neurosteroid modulation and neuroinflammation imaging.

Regioselective Synthesis of Polyfunctionalized Imidazo[1,2-a]pyridine Libraries via Cross-Coupling

The 8-chloro substituent provides a unique, selectively activatable coupling handle that enables one-pot Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald reaction sequences for generating polyfunctionalized imidazo[1,2-a]pyridine derivatives [1]. This regioselective reactivity profile makes 8-chloroimidazo[1,2-a]pyridine an indispensable building block for medicinal chemistry programs requiring structurally diverse, position-defined compound libraries.

Reference Standard for Kinase Inhibitor Pharmacology and In Vivo Toxicity Studies

Given its documented kinase inhibitory activity and established in vivo renal toxicity profile—including oral administration-induced renal fibrosis in rats [1]—this compound serves as a valuable reference standard for preclinical pharmacology studies. Researchers can employ 8-chloroimidazo[1,2-a]pyridine as a tool compound to benchmark kinase inhibition assays or as a positive control for evaluating renal toxicity in novel imidazopyridine-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.